Beryllium carbonate tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

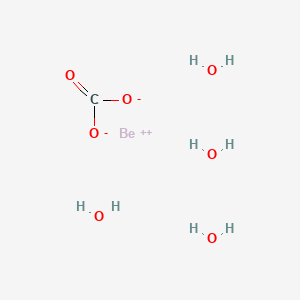

Structure

2D Structure

Properties

CAS No. |

60883-64-9 |

|---|---|

Molecular Formula |

CH8BeO7 |

Molecular Weight |

141.08 g/mol |

IUPAC Name |

beryllium;carbonate;tetrahydrate |

InChI |

InChI=1S/CH2O3.Be.4H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;4*1H2/q;+2;;;;/p-2 |

InChI Key |

UALMDULDXHZAQU-UHFFFAOYSA-L |

SMILES |

[Be+2].C(=O)([O-])[O-].O.O.O.O |

Canonical SMILES |

[Be+2].C(=O)([O-])[O-].O.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Challenges of Beryllium Carbonate Crystallography: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals.

The structural elucidation of beryllium-containing compounds is a critical aspect of understanding their chemical behavior and potential applications. Among these, beryllium carbonate and its hydrated forms present unique challenges due to their inherent instability. This technical guide provides a comprehensive overview of the current state of knowledge on the crystal structure of beryllium carbonates, with a focus on the well-characterized anhydrous form as a case study, while also addressing the complexities associated with beryllium carbonate tetrahydrate.

This compound: An Elusive Structure

This compound (BeCO₃·4H₂O) is a hydrated form of beryllium carbonate.[1] However, its synthesis and structural characterization are hampered by its instability. Attempts to produce the tetrahydrate by bubbling carbon dioxide through a solution of beryllium hydroxide have resulted in an unstable product.[2][3] This inherent instability has so far precluded a detailed single-crystal X-ray diffraction analysis, and consequently, its complete crystal structure remains undetermined. The compound is described as consisting of white hexagonal crystals with a decomposition temperature of 100°C.[1]

Anhydrous Beryllium Carbonate: A High-Pressure Breakthrough

In contrast to its hydrated counterpart, the crystal structure of anhydrous beryllium carbonate (BeCO₃) has been successfully determined. This was achieved through high-pressure and high-temperature synthesis, which allowed for the formation of stable single crystals suitable for X-ray diffraction analysis.

Synthesis and Experimental Protocols

The synthesis of anhydrous beryllium carbonate was accomplished in a laser-heated diamond anvil cell (LH-DAC).[4][5][6] The experimental protocol involved the following key steps:

-

Sample Preparation: A mixture of beryllium oxide (BeO) and carbon dioxide (CO₂) was loaded into the DAC.[5]

-

High-Pressure and High-Temperature Conditions: The sample was subjected to pressures of approximately 20 GPa and temperatures around 1500 K.[4][6]

-

In-situ Analysis: Synchrotron single-crystal X-ray diffraction was used to determine the crystal structure of the newly formed phase.[4][6][7] Raman spectroscopy was also employed to confirm the synthesis and characterize the structure.[4][5][7]

The following diagram illustrates the general experimental workflow for high-pressure synthesis and crystal structure determination.

Crystallographic Data

Anhydrous beryllium carbonate crystallizes in the trigonal space group P3₁21.[4][6][7] The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3₁21 |

| Z | 3 |

Note: Specific unit cell parameters (a, b, c, α, β, γ) were not provided in the search results snippets.

Structural Features

The crystal structure of anhydrous BeCO₃ is characterized by the presence of isolated carbonate ([CO₃]²⁻) groups and beryllium oxide (BeO₄) tetrahedra.[4][6][7] This represents a new structure type that has not been previously observed in carbonates.[4][6][7]

The coordination environment of the beryllium cation is a significant feature of this structure. Due to its very small ionic radius, the Be²⁺ ion is coordinated by four oxygen atoms, forming nearly ideal BeO₄ tetrahedra.[2][7] This four-fold coordination is a deviation from other alkaline earth metal carbonates where the cations are typically coordinated by six or more oxygen atoms.[2][7]

The following diagram illustrates the coordination of beryllium in anhydrous BeCO₃.

Bond Distances

The bond distances within the BeO₄ tetrahedra and the [CO₃]²⁻ groups have been determined from the crystal structure analysis.

| Bond | Distance (Å) |

| Be-O | 1.55(1) - 1.61(1) |

| C-O | 1.26(1) - 1.29(1) |

Basic Beryllium Carbonate

Another form mentioned in the literature is basic beryllium carbonate, with the general formula Be₂CO₃(OH)₂.[2][3][8] This compound is a mixed salt containing both carbonate and hydroxide ions.[2][3][8] It can be prepared by the reaction of beryllium sulfate and ammonium carbonate.[3] It is believed that in older literature, this basic form was often referred to simply as "beryllium carbonate".[3]

Future Directions

The successful characterization of anhydrous beryllium carbonate under extreme conditions opens up new avenues for understanding the crystal chemistry of beryllium. However, the structure of this compound remains a significant unresolved question. Future research in this area will likely require advanced crystallization techniques and in-situ characterization methods capable of handling highly unstable compounds. The development of such methods will be crucial for completing the structural landscape of the beryllium carbonate system and for providing a more complete understanding of its properties for potential applications.

References

- 1. This compound [chemister.ru]

- 2. Beryllium carbonate | 13106-47-3 | Benchchem [benchchem.com]

- 3. Beryllium carbonate - Wikipedia [en.wikipedia.org]

- 4. Synthesis and crystal structure of acentric anhydrous beryllium carbonate Be(CO3). | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structure of acentric anhydrous beryllium carbonate Be(CO3) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Beryllium carbonate | CBeO3 | CID 61577 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and storage conditions for beryllium carbonate tetrahydrate

An In-depth Technical Guide to the Stability and Storage of Beryllium Carbonate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BeCO₃·4H₂O) is a hydrated salt of beryllium that is notable for its inherent instability under ambient conditions. This technical guide provides a comprehensive overview of the current scientific understanding of the stability and appropriate storage conditions for this compound. Due to the limited availability of detailed stability data for the tetrahydrate form, this guide also discusses the more stable basic beryllium carbonate. The document outlines key chemical properties, decomposition pathways, and recommended handling procedures. Furthermore, it details generalized experimental protocols for thermal and structural analysis relevant to the characterization of beryllium carbonates.

Introduction

Beryllium and its compounds are utilized in various high-technology sectors, including aerospace, nuclear energy, and electronics.[1] In research and development, particularly in materials science and drug development, understanding the stability and handling requirements of beryllium precursors is of paramount importance. This compound is one such precursor, though its use is limited by its poor stability.[2][3][4] This guide aims to consolidate the available technical information on its stability and provide protocols for its analysis.

Chemical and Physical Properties

This compound is a white crystalline solid.[2] The more commonly produced and stable form is basic beryllium carbonate, which is a mixed salt containing both carbonate and hydroxide ions.[2][5] It is believed that in older literature, references to "beryllium carbonate" were likely referring to the basic form.[2]

Stability and Decomposition

This compound (BeCO₃·4H₂O)

This compound is highly unstable under normal atmospheric conditions.[2][3][4] Its stability is contingent on the presence of a carbon dioxide atmosphere.[3][4][6] In the absence of a CO₂ overpressure, it readily decomposes. The primary decomposition product is beryllium oxide (BeO) and carbon dioxide, though the decomposition likely proceeds through the formation of beryllium hydroxide.

The thermal decomposition of this compound is reported to occur at 100 °C.[7]

Basic Beryllium Carbonate (Be₂(CO₃)(OH)₂)

Basic beryllium carbonate is significantly more stable than the tetrahydrate. It is formed by the reaction of a beryllium salt solution with an alkali metal or ammonium carbonate solution.[5] Gentle heating of basic beryllium carbonate can drive off ammonia (if ammonium carbonate is used in synthesis), and further heating will lead to the loss of carbon dioxide to yield beryllium hydroxide.[5]

Recommended Storage and Handling

Given the instability of this compound, stringent storage conditions are necessary. It must be stored in a tightly sealed container under an atmosphere of carbon dioxide to prevent decomposition.[2][3][4][6]

All beryllium compounds are toxic and classified as Group 1 carcinogens ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[8] Exposure is linked to chronic beryllium disease (CBD).[8] Therefore, all handling of this compound and its decomposition products should be conducted in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including respiratory protection.

Quantitative Data Summary

The available quantitative data for this compound and basic beryllium carbonate is limited. The following table summarizes the key reported values.

| Property | This compound (BeCO₃·4H₂O) | Basic Beryllium Carbonate (Be₂(CO₃)(OH)₂) |

| CAS Number | 60883-64-9 | 66104-24-3 |

| Appearance | White hexagonal crystals | White powder |

| Molecular Weight | 141.08 g/mol | 112.05 g/mol |

| Decomposition Temp. | 100 °C | Decomposes in hot water |

| Solubility in Water | - | Insoluble in cold water, decomposes in hot |

Experimental Protocols for Stability Assessment

Detailed experimental data from techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are crucial for fully characterizing the stability of compounds like this compound. While specific studies on this compound are scarce, the following are generalized protocols that can be adapted for its analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability and composition.

-

Objective: To determine the decomposition temperature and mass loss of water and carbon dioxide.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: To study the intrinsic stability, an inert atmosphere (e.g., nitrogen or argon) should be used. To assess stability under its required storage conditions, a carbon dioxide atmosphere should be employed.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: From ambient temperature up to a temperature sufficient to ensure complete decomposition (e.g., 300 °C).

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The percentage of mass loss can be correlated with the loss of water of hydration and carbon dioxide.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions and thermal decomposition events.

-

Objective: To identify the temperatures of dehydration and decomposition and the associated enthalpy changes.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. For studies involving gas evolution, a pinhole lid may be used.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

-

Heating Rate: A constant heating rate, such as 10 °C/min, is applied.

-

Temperature Range: Similar to TGA, from ambient to a temperature beyond complete decomposition.

-

-

Data Analysis: The DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. Endothermic peaks would be expected for dehydration and decomposition.

X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure.

-

Objective: To monitor changes in the crystalline structure of this compound as a function of temperature or storage conditions.

-

Instrumentation: A powder X-ray diffractometer.

-

Sample Preparation: A finely ground powder of the sample is placed on a sample holder.

-

Experimental Conditions:

-

In-situ Analysis: For thermal stability studies, a high-temperature stage can be used to collect XRD patterns at various temperatures.

-

Radiation: Commonly Cu Kα radiation is used.

-

Scan Range: A 2θ range appropriate for the material, for instance, from 10° to 80°.

-

-

Data Analysis: Changes in the diffraction pattern, such as the appearance of new peaks or the disappearance of existing ones, indicate a phase transformation or decomposition. The resulting patterns can be compared to databases (e.g., JCPDS) to identify the crystalline phases present.

Visualizations

Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Experimental Workflow for Stability Analysis

The diagram below outlines a logical workflow for the comprehensive stability analysis of a hydrated beryllium carbonate sample.

Conclusion

This compound is a highly unstable compound that requires storage under a carbon dioxide atmosphere to prevent decomposition. Its thermal decomposition occurs at a relatively low temperature of 100 °C. For practical applications requiring a beryllium carbonate source, the more stable basic beryllium carbonate is generally utilized. The handling of any beryllium compound necessitates strict adherence to safety protocols due to their toxicity. The experimental protocols outlined in this guide provide a framework for the systematic characterization of the stability of this compound and related compounds. Further research is warranted to provide more detailed quantitative stability data for this compound.

References

- 1. BERYLLIUM AND BERYLLIUM COMPOUNDS (CICAD 32, 2001) [inchem.org]

- 2. Beryllium carbonate - Wikipedia [en.wikipedia.org]

- 3. vdoc.pub [vdoc.pub]

- 4. epdf.pub [epdf.pub]

- 5. Beryllium and Beryllium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. americanelements.com [americanelements.com]

- 8. Beryllium Laboratory Analysis [publications.aiha.org]

Molecular formula and molecular weight of beryllium carbonate tetrahydrate

Beryllium Carbonate Tetrahydrate: A Technical Overview

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical compounds is paramount. This guide provides an in-depth look at the molecular formula and molecular weight of this compound.

Beryllium carbonate exists in three primary forms: anhydrous (BeCO₃), a tetrahydrate, and basic beryllium carbonate.[1][2][3] The anhydrous form is known to be unstable, readily decomposing into beryllium oxide (BeO) and carbon dioxide, thus requiring storage under a CO₂ atmosphere.[1][2] The tetrahydrate form is also reported to be unstable.[1][2] A more stable, mixed salt is basic beryllium carbonate, which has the formula Be₂CO₃(OH)₂.[1]

This document focuses on the tetrahydrate form of beryllium carbonate.

Molecular Formula

The molecular formula for this compound is BeCO₃·4H₂O .[4] This formula indicates that one molecule of beryllium carbonate is associated with four molecules of water.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for the molecular weight of this compound is detailed below.

Atomic Weights of Constituent Elements

To accurately calculate the molecular weight, the standard atomic weights of each element in the compound are required.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Beryllium | Be | 9.012[5][6][7][8] |

| Carbon | C | 12.011[1][9][10] |

| Oxygen | O | 15.999[11][12][13] |

| Hydrogen | H | 1.008[14][15][16] |

Calculation of Molecular Weight

The molecular weight of BeCO₃·4H₂O is calculated as follows:

(1 × Atomic Weight of Be) + (1 × Atomic Weight of C) + (3 × Atomic Weight of O) + (4 × ((2 × Atomic Weight of H) + (1 × Atomic Weight of O)))

= (1 × 9.012) + (1 × 12.011) + (3 × 15.999) + (4 × ((2 × 1.008) + (1 × 15.999))) = 9.012 + 12.011 + 47.997 + (4 × (2.016 + 15.999)) = 69.02 + (4 × 18.015) = 69.02 + 72.06 = 141.08 g/mol [4]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Parameter | Value |

| Molecular Formula | BeCO₃·4H₂O |

| Molar Mass | 141.08 g/mol [4] |

| CAS Number | 60883-64-9[4][14] |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the determination of the molecular formula and weight of a simple inorganic compound like this compound typically involve techniques such as elemental analysis and mass spectrometry. However, as this is a well-established compound, this guide relies on established and verified data. Signaling pathways are not applicable to the chemical properties of this compound.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. quora.com [quora.com]

- 3. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Atomic Weight of Beryllium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. princeton.edu [princeton.edu]

- 6. byjus.com [byjus.com]

- 7. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Beryllium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Atomic/Molar mass [westfield.ma.edu]

- 10. byjus.com [byjus.com]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 15. Hydrogen - Wikipedia [en.wikipedia.org]

- 16. quora.com [quora.com]

Methodological & Application

Application Note & Protocol: Synthesis of Beryllium Oxide Nanoparticles from Beryllium Carbonate Tetrahydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beryllium oxide (BeO), or beryllia, is a unique ceramic material with a combination of high thermal conductivity, high melting point, and excellent electrical insulation properties.[1] In its nanoparticle form, BeO offers a high surface area-to-volume ratio, opening up applications in high-performance ceramics, thermal interface materials, and as a reinforcing agent in nanocomposites.[2] There is also growing interest in its potential for biomedical applications, including drug delivery systems and biomedical imaging.[2] One common method for synthesizing BeO is through the thermal decomposition of beryllium salts.[1] This document provides a detailed protocol for the synthesis of beryllium oxide nanoparticles via the calcination of beryllium carbonate tetrahydrate (BeCO₃·4H₂O).

Data Summary

The following tables summarize the typical physicochemical properties of beryllium oxide nanoparticles synthesized through thermal decomposition methods at different calcination temperatures. The data is compiled from studies using related beryllium precursors, as the synthesis from this compound is less commonly detailed.

Table 1: Physicochemical Properties of Synthesized BeO Nanoparticles

| Parameter | Calcination at 700°C | Calcination at 800°C | Unit | Reference |

| Crystallite Size | <70 | ~35 | nm | [3][4] |

| Morphology | Agglomerated Clusters | Ellipsoidal, more uniform | - | [3][5] |

| Stoichiometry | Beryllium deficient, Oxygen rich | Stoichiometric | - | [3] |

| Crystallinity | Crystalline | Improved Crystallinity | - | [3] |

Table 2: Influence of Calcination Temperature on Particle Size

| Precursor Method | Calcination Temperature (°C) | Average Particle Size (nm) | Reference |

| Polyacrylamide Gel Route | 700 | <70 | [3] |

| Polyacrylamide Gel Route | 800 | 15 - 25 | [6] |

| Polymer-Gel Method | 800 | ~35 | [4][5] |

Experimental Protocol: Thermal Decomposition of this compound

This protocol details the synthesis of beryllium oxide nanoparticles by the thermal decomposition of this compound. The process involves a two-stage heating process: an initial dehydration step followed by a high-temperature calcination step.

Materials and Equipment:

-

This compound (BeCO₃·4H₂O)

-

High-purity alumina crucible

-

Tube furnace with programmable temperature controller and gas flow control

-

Inert gas (e.g., Nitrogen or Argon)

-

Mortar and pestle (agate or alumina)

-

Analytical balance

-

Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat, and appropriate respiratory protection (Beryllium compounds are toxic).

Procedure:

-

Preparation of Precursor:

-

Accurately weigh a desired amount of this compound powder into an alumina crucible.

-

Gently grind the precursor material using a mortar and pestle to ensure a fine, homogeneous powder.

-

-

Dehydration Step:

-

Place the crucible containing the precursor into the center of the tube furnace.

-

Purge the furnace tube with an inert gas (e.g., Nitrogen) at a flow rate of 100-200 sccm for at least 30 minutes to remove oxygen.

-

Heat the furnace to 200°C at a ramp rate of 5°C/minute.

-

Hold the temperature at 200°C for 2 hours to ensure the complete removal of water of hydration. Beryllium carbonate is known to decompose at 100°C, so this step ensures both dehydration and initial decomposition.[7]

-

-

Calcination Step:

-

After the dehydration step, increase the furnace temperature to the target calcination temperature (e.g., 700°C or 800°C) at a ramp rate of 10°C/minute. The choice of temperature will influence the final particle size and crystallinity.[3]

-

Hold at the target temperature for 4 hours to ensure complete conversion to beryllium oxide. All Group 2 carbonates undergo thermal decomposition to the corresponding metal oxide and carbon dioxide.[8]

-

After calcination, turn off the furnace and allow it to cool to room temperature naturally under a continuous inert gas flow.

-

-

Product Recovery:

-

Once at room temperature, carefully remove the crucible from the furnace.

-

The resulting white powder is beryllium oxide nanoparticles.

-

Gently grind the product with a mortar and pestle to break up any agglomerates.

-

Store the synthesized BeO nanoparticles in a sealed vial in a desiccator.

-

Characterization:

The synthesized BeO nanoparticles should be characterized to determine their physicochemical properties. Recommended techniques include:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the BeO, and to estimate the crystallite size using the Scherrer equation.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and degree of agglomeration of the nanoparticles.

-

Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and shape of the individual nanoparticles.

-

Thermogravimetric Analysis (TGA): To confirm the decomposition temperature of the precursor and the thermal stability of the final product.

Visualizations

Experimental Workflow Diagram

References

- 1. Beryllium oxide - Wikipedia [en.wikipedia.org]

- 2. nanorh.com [nanorh.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. researchgate.net [researchgate.net]

- 5. Beryllium oxide nanoparticles. Synthesis, characterization, and thermoluminescence evaluation for gamma radiation detection [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. Beryllium carbonate: a model compound for highest capacity carbon sequestration chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols: Beryllium Carbonate Tetrahydrate as a Precursor in Ceramic Manufacturing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beryllium oxide (BeO), or beryllia, is a ceramic material distinguished by its exceptional combination of high thermal conductivity, high electrical resistivity, and excellent thermal and chemical stability.[1] These properties make it invaluable in a range of high-tech applications, including electronics, nuclear technology, and aerospace engineering.[1][2][3][4] A common and effective method for synthesizing high-purity BeO powder, the essential building block for BeO ceramics, is through the thermal decomposition of a beryllium carbonate precursor.[5] This document provides detailed application notes and protocols for the use of beryllium carbonate, with a focus on its hydrated forms, as a precursor in the manufacturing of beryllium oxide ceramics.

It is important to note that while the user has specified beryllium carbonate tetrahydrate, the scientific literature often refers to "basic beryllium carbonate" (Be₂CO₃(OH)₂) as the more stable and commonly utilized precursor in industrial processes.[6][7] The anhydrous and tetrahydrate forms of beryllium carbonate are reported to be unstable.[6][7] For the purpose of these notes, the general principles of thermal decomposition are applicable, with the understanding that the precise composition of the starting material will influence the decomposition pathway and resulting oxide characteristics.

Properties of Beryllium Precursors and Final Ceramic Product

The selection of the precursor and the processing parameters are critical in determining the final properties of the sintered BeO ceramic. The following tables summarize key properties of the beryllium carbonate precursor and the resulting beryllium oxide ceramic.

Table 1: Properties of Beryllium Carbonate

| Property | Value | References |

|---|---|---|

| Chemical Formula | BeCO₃ | [6][7] |

| Molar Mass | 69.021 g/mol | [8] |

| Appearance | White powder | [8][9] |

| Melting Point | 54 °C | [6][8][10] |

| Boiling Point | 100 °C (decomposes) | [6][8][10] |

| Solubility in Water | Insoluble |[8] |

Table 2: Properties of Sintered Beryllium Oxide (BeO) Ceramic

| Property | Value | References |

|---|---|---|

| Chemical Formula | BeO | [5] |

| Molar Mass | 25.011 g/mol | [5] |

| Density | 3.01 g/cm³ | [4][5] |

| Melting Point | 2,578 °C | [5] |

| Thermal Conductivity | 210-330 W/(m·K) | [4][5] |

| Electrical Resistivity | High | [1] |

| Crystal Structure | Hexagonal wurtzite |[5] |

Experimental Protocols

The following protocols outline the key experimental steps for the synthesis of beryllium oxide ceramics from a beryllium carbonate precursor.

Protocol 1: Synthesis of Beryllium Oxide Powder via Thermal Decomposition of Beryllium Carbonate

This protocol describes the calcination of beryllium carbonate to produce beryllium oxide powder.

Materials and Equipment:

-

Beryllium carbonate (preferably basic beryllium carbonate for stability)

-

High-temperature furnace with programmable temperature control

-

Alumina or platinum crucibles

-

Inert atmosphere supply (e.g., nitrogen, argon), if required

-

Mortar and pestle or ball mill for powder processing

-

Personal Protective Equipment (PPE): including appropriate respiratory protection, gloves, and lab coat, due to the high toxicity of beryllium compounds.[6][9]

Procedure:

-

Precursor Preparation: Place a known quantity of beryllium carbonate powder into a clean, dry crucible.

-

Furnace Setup: Place the crucible in the furnace. If a controlled atmosphere is required, purge the furnace with the desired inert gas.

-

Calcination:

-

Heat the furnace to the desired calcination temperature. The decomposition of beryllium carbonate to beryllium oxide and carbon dioxide begins at relatively low temperatures, with significant decomposition occurring above 200°C.[9][11][12]

-

A typical calcination temperature range for producing ceramic-grade BeO is between 1100°C and 1300°C.[13]

-

The heating rate can influence the morphology of the resulting powder. A common heating rate is 5°C/minute.[10]

-

Hold at the peak temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition.

-

-

Cooling: Allow the furnace to cool down to room temperature naturally.

-

Powder Collection: Carefully remove the crucible from the furnace. The resulting white powder is beryllium oxide.

-

Post-Calcination Processing (Optional): The BeO powder can be gently milled to break up any agglomerates and achieve a more uniform particle size distribution.

Protocol 2: Fabrication of Sintered Beryllium Oxide Ceramic Body

This protocol details the process of converting BeO powder into a dense ceramic component.

Materials and Equipment:

-

High-purity beryllium oxide powder (from Protocol 1)

-

Binder and plasticizer (e.g., polyvinyl alcohol)

-

Pressing die

-

Cold isostatic press (optional)

-

High-temperature sintering furnace

Procedure:

-

Powder Preparation: Mix the BeO powder with a suitable binder and plasticizer to form a pressable granulate.

-

Forming:

-

Uniaxially press the granulated powder in a die at a pressure of 50-100 MPa to form a green body.

-

For more uniform density, the green body can be further compacted using a cold isostatic press at pressures of 200-300 MPa.

-

-

Binder Burnout: Heat the green body slowly in the furnace to a temperature of around 600°C to burn out the organic binder. The heating rate should be slow (e.g., 1-2°C/minute) to prevent cracking.

-

Sintering:

-

Increase the furnace temperature to the sintering temperature, typically in the range of 1500°C to 1800°C.

-

The sintering is usually performed in a controlled atmosphere (e.g., dry hydrogen or vacuum) to prevent grain growth and achieve high density.

-

Hold at the sintering temperature for 2-4 hours.

-

-

Cooling: Cool the furnace slowly to room temperature to avoid thermal shock and cracking of the ceramic part.

-

Finishing: The sintered BeO ceramic can be machined to final dimensions using diamond tooling if required.

Visualizations

The following diagrams illustrate the key processes involved in the manufacturing of beryllium oxide ceramics from a beryllium carbonate precursor.

Caption: Experimental workflow for BeO ceramic manufacturing.

Caption: Thermal decomposition pathway of this compound.

Safety Considerations

Beryllium compounds are highly toxic and are classified as human carcinogens.[6][9] Inhalation of beryllium dust or fumes can lead to a chronic, debilitating, and sometimes fatal lung disease known as Chronic Beryllium Disease (CBD). Acute exposure can cause chemical pneumonitis.[9] All handling of beryllium carbonate and beryllium oxide powders must be conducted in a well-ventilated area, preferably within a glovebox or a fume hood with appropriate filtration. Strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Conclusion

Beryllium carbonate serves as a critical precursor for the synthesis of high-purity beryllium oxide ceramics. The thermal decomposition process, when carefully controlled, yields BeO powder with the desired characteristics for producing high-performance ceramic components. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working in this field. The unique properties of BeO ceramics justify their use in demanding applications where thermal management and electrical insulation are paramount. However, the extreme toxicity of beryllium compounds necessitates rigorous safety measures throughout the manufacturing process.

References

- 1. Synthesis of high purity beryllium oxide from beryllium hydroxide by carbonate route for reactor application [inis.iaea.org]

- 2. Beryllium carbonate | 13106-47-3 | Benchchem [benchchem.com]

- 3. Beryllium oxide (Beo) and alumina engineered ceramics [materion.com]

- 4. preciseceramic.com [preciseceramic.com]

- 5. Beryllium oxide - Wikipedia [en.wikipedia.org]

- 6. Beryllium carbonate - Wikipedia [en.wikipedia.org]

- 7. Beryllium carbonate | CBeO3 | CID 61577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. ICSC 1353 - BERYLLIUM CARBONATE [chemicalsafety.ilo.org]

- 10. Beryllium carbonate: a model compound for highest capacity carbon sequestration chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Decomposition of Group 2 Carbonates - Educating Berkshire(Chemistry) [educatingberkshire.weebly.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. US5268334A - Production of beryllium oxide powders with controlled morphology and quality - Google Patents [patents.google.com]

Application Note: X-ray Diffraction (XRD) Analysis of Beryllium Carbonate Tetrahydrate and Other Unstable Hydrated Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol and best practices for the X-ray diffraction (XRD) analysis of beryllium carbonate tetrahydrate (BeCO₃·4H₂O), a compound known for its inherent instability. Due to the challenges in isolating and maintaining the tetrahydrate form, this document focuses on a generalized methodology for the analysis of unstable and air-sensitive hydrated materials. It covers crucial aspects of sample handling, preparation, and XRD data acquisition to ensure data quality and minimize sample degradation.

Introduction

Beryllium carbonate exists in several forms, including anhydrous (BeCO₃), basic (Be₂CO₃(OH)₂), and the tetrahydrate (BeCO₃·4H₂O). The tetrahydrate is reportedly formed when carbon dioxide is passed through a solution of beryllium hydroxide but is unstable and readily decomposes to beryllium oxide (BeO) and carbon dioxide.[1][2] This instability presents a significant challenge for characterization by techniques such as X-ray diffraction, as the crystalline structure can change rapidly upon exposure to ambient conditions.

Therefore, successful XRD analysis of such materials hinges on meticulous sample preparation and the use of controlled environments to prevent dehydration or decomposition. This application note outlines a robust protocol designed to handle these challenges.

Experimental Protocol

This protocol is designed for the analysis of powdered samples that are sensitive to atmospheric conditions.

2.1. Sample Preparation (in an Inert Atmosphere Glovebox)

-

Environment: Perform all sample preparation steps inside a glovebox with a controlled inert atmosphere (e.g., argon or nitrogen) with low humidity (<1% RH) and oxygen levels (<1 ppm).

-

Grinding: If the sample is not a fine powder, gently grind it to a consistent, fine particle size (typically <10 µm) using an agate mortar and pestle to minimize preferred orientation. Overly aggressive grinding can induce sample degradation.

-

Sample Holder Loading:

-

Use a specialized air-sensitive sample holder, such as a beryllium dome holder or a holder with a sealed, X-ray transparent cover (e.g., Kapton® or Mylar® film).

-

Carefully load the powdered sample into the holder cavity.

-

Gently press the powder to create a flat, smooth surface that is coplanar with the surface of the sample holder. This is critical to avoid peak position shifts due to sample displacement errors.

-

Ensure the sample is adequately packed to yield good diffraction statistics but avoid over-packing, which can cause preferred orientation.

-

-

Sealing: Securely seal the sample holder according to the manufacturer's instructions before removing it from the glovebox.

2.2. XRD Instrument and Data Collection Parameters

The following are general starting parameters for a powder diffractometer. These should be optimized for the specific instrument and sample.

| Parameter | Recommended Setting | Rationale |

| X-ray Source | Cu Kα (λ = 1.5406 Å) | Commonly available and suitable for most laboratory diffractometers. |

| Goniometer | Bragg-Brentano geometry | Standard configuration for powder diffraction. |

| Voltage and Current | 40 kV, 40 mA | Typical operating power for a copper X-ray tube. |

| Scan Range (2θ) | 5° to 70° | Covers the most common diffraction peaks for many materials. A wider range may be needed for some samples. |

| Step Size (2θ) | 0.02° | Sufficient resolution for peak identification and profile analysis. |

| Time per Step | 1 to 5 seconds | A longer time per step improves the signal-to-noise ratio, which is important for detecting weak peaks. |

| Optics | Divergence slit, anti-scatter slit, Soller slits, detector | Standard optics to control beam geometry and reduce background. |

| Detector | Scintillation counter or solid-state strip detector | Modern strip detectors can significantly reduce data collection time. |

| Sample Rotation | On (if available) | Minimizes the effects of preferred orientation. |

Data Presentation

As of late 2025, a verified powder diffraction file for this compound is not available in major crystallographic databases due to its instability. The following table is a hypothetical example to illustrate how quantitative XRD data for a hydrated compound would be presented.

Table 1: Example X-ray Powder Diffraction Data for a Hypothetical Hydrated Compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 80 |

| 25.1 | 3.54 | 60 |

| 30.8 | 2.90 | 35 |

| 35.2 | 2.55 | 20 |

| 40.9 | 2.21 | 15 |

Experimental Workflow and Logic Diagrams

To successfully analyze an unstable hydrated compound like this compound, a systematic workflow is essential. The following diagram illustrates the key steps and decision points.

Caption: Workflow for XRD analysis of unstable hydrated compounds.

The characterization of hydrated materials often requires a multi-technique approach to confirm the hydration state and thermal stability. The following diagram illustrates the relationship between XRD and complementary thermal analysis techniques.

Caption: Interrelation of XRD, TGA, and DSC techniques.

Complementary Analytical Techniques

Given the challenges with this compound, it is highly recommended to use complementary techniques to support XRD findings.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrated compound, this can quantify the amount of water present and determine the temperature at which dehydration occurs.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions, such as dehydration and decomposition, and provide information about their energetics.

-

Simultaneous TGA-DSC: Modern instruments can perform TGA and DSC measurements simultaneously on the same sample, allowing for direct correlation of mass loss events with their corresponding thermal signatures.

Conclusion

The X-ray diffraction analysis of this compound is a challenging task due to the compound's inherent instability. A successful analysis requires a carefully controlled experimental environment to prevent sample degradation. By employing the detailed protocols for sample preparation in an inert atmosphere and using appropriate XRD data collection strategies, meaningful data can be obtained. Furthermore, the use of complementary techniques like TGA and DSC is crucial for a comprehensive understanding of the material's properties. While specific crystallographic data for this compound remains elusive, the principles and methodologies outlined in this application note provide a solid foundation for the analysis of this and other unstable hydrated materials.

References

Application Notes and Protocols for the Fourier-Transform Infrared (FTIR) Spectroscopy of Beryllium Carbonate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium carbonate tetrahydrate (BeCO₃·4H₂O) is a hydrated salt of beryllium. The anhydrous form is reported to be unstable, readily decomposing to beryllium oxide and carbon dioxide, and requires storage under a CO₂ atmosphere. The tetrahydrate is similarly described as unstable, forming when carbon dioxide is bubbled through a solution of beryllium hydroxide[1][2]. Due to this inherent instability, obtaining and analyzing a pure sample of this compound presents significant challenges. These application notes provide a procedural framework for the FTIR spectroscopic analysis of this compound, with an emphasis on handling its unstable nature, and present expected spectral data based on the vibrational modes of carbonate and water molecules.

Data Presentation

Expected FTIR Absorption Bands for this compound

The following table summarizes the expected FTIR absorption bands for this compound. These are based on the known vibrational modes of the carbonate ion and water of hydration in similar compounds. The precise peak positions may vary depending on the crystal structure and hydrogen bonding.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity |

| 3600 - 3000 | O-H stretching of water of hydration | ν(O-H) | Broad, Strong |

| ~1650 | H-O-H bending of water of hydration | δ(H-O-H) | Medium |

| 1450 - 1410 | Asymmetric C-O stretching | ν₃(CO₃²⁻) | Very Strong |

| 1090 - 1050 | Symmetric C-O stretching | ν₁(CO₃²⁻) | Medium (IR inactive in D₃h symmetry, but may be weakly active) |

| 880 - 860 | Out-of-plane C-O bending | ν₂(CO₃²⁻) | Medium to Strong |

| 720 - 680 | In-plane C-O bending | ν₄(CO₃²⁻) | Medium |

| 600 - 300 | Be-O stretching and lattice vibrations | Weak to Medium |

Experimental Protocols

Synthesis of this compound (Hypothetical)

Given the reported instability of this compound, its synthesis and isolation require careful control of conditions. The following is a proposed method based on available literature[1][2]:

-

Preparation of Beryllium Hydroxide Solution: Start with a freshly prepared, chilled aqueous solution of a soluble beryllium salt (e.g., beryllium sulfate).

-

Precipitation of Beryllium Hydroxide: Slowly add a chilled, dilute solution of ammonium hydroxide with constant stirring to precipitate beryllium hydroxide. Maintain the temperature close to 0°C.

-

Washing: Carefully wash the beryllium hydroxide precipitate with ice-cold deionized water to remove any unreacted salts.

-

Carbonation: Bubble purified, chilled carbon dioxide gas through the beryllium hydroxide slurry. The temperature should be maintained at or near 0°C throughout this process.

-

Isolation: Once the reaction is complete (indicated by the dissolution of the hydroxide followed by the precipitation of the carbonate), the product should be isolated rapidly by vacuum filtration at low temperature.

-

Drying: The isolated solid should be dried under a stream of cold, dry carbon dioxide gas to prevent decomposition.

FTIR Spectroscopy Analysis

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

An attenuated total reflectance (ATR) accessory is highly recommended for ease of sample handling and to minimize sample preparation. A diamond ATR crystal is suitable.

-

A temperature-controlled stage for the ATR accessory is advisable to maintain the sample at a low temperature and observe any decomposition.

-

A dry air or nitrogen purge for the spectrometer is essential to minimize interference from atmospheric water and carbon dioxide.

Procedure:

-

Sample Preparation: Due to the unstable nature of the compound, sample preparation should be performed quickly and, if possible, in a controlled (cold and CO₂-rich) environment.

-

ATR Method (Recommended): Place a small amount of the synthesized this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Mull Method (Alternative): If an ATR accessory is not available, a mineral oil (Nujol) mull can be prepared. Quickly grind a small amount of the sample with a drop of mineral oil in an agate mortar and pestle. Spread the resulting paste thinly between two KBr or CsI plates. Note that the spectrum will show interfering peaks from the mineral oil around 2900, 1450, and 1380 cm⁻¹.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Background: Collect a background spectrum of the empty, clean ATR crystal or the KBr/CsI plates with mineral oil immediately before running the sample spectrum.

-

-

Data Analysis:

-

Perform baseline correction and ATR correction (if applicable) using the spectrometer software.

-

Identify the characteristic absorption bands for the carbonate and water functional groups as detailed in the data table above.

-

Monitor the spectra over time to observe any changes that might indicate decomposition of the sample (e.g., a decrease in the intensity of water bands and changes in the carbonate bands).

-

Visualizations

Experimental Workflow for FTIR Analysis

Caption: Workflow for the FTIR analysis of this compound.

Molecular Vibrations of this compound

Caption: Vibrational modes of this compound.

References

Application Note: Characterization of Beryllium Carbonate Tetrahydrate using Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium carbonate tetrahydrate (BeCO₃·4H₂O) is a hydrated inorganic salt of beryllium. Due to the unique properties of the beryllium atom, its compounds are of interest in various scientific and industrial fields. However, the inherent toxicity of beryllium necessitates careful handling and precise analytical techniques for characterization. Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of molecules and crystal lattices, making it an ideal tool for the characterization of this compound. This application note provides a detailed protocol for the synthesis and Raman spectroscopic analysis of this compound, including safety precautions, data interpretation, and expected spectral features.

Safety Precautions

Warning: Beryllium compounds are highly toxic and are classified as known human carcinogens. Inhalation of beryllium-containing dust, mists, or fumes can lead to chronic beryllium disease (CBD), a serious and potentially fatal lung condition. All handling of beryllium compounds must be performed in a designated laboratory with appropriate engineering controls and personal protective equipment (PPE).

-

Engineering Controls: All work with this compound, including synthesis, sample preparation, and analysis, must be conducted inside a certified chemical fume hood with a face velocity of at least 100 feet per minute. The work area should be clearly demarcated as a "Beryllium Work Area."

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator with P100 filters is mandatory when handling beryllium powders or solutions that could generate aerosols.

-

Eye Protection: Chemical splash goggles or a full-face shield must be worn at all times.

-

Gloves: Double-gloving with nitrile or neoprene gloves is required. Gloves should be changed frequently and immediately upon contamination.

-

Lab Coat: A dedicated, disposable lab coat should be worn over personal clothing and disposed of as hazardous waste after use.

-

-

Decontamination and Waste Disposal: All surfaces and equipment in contact with beryllium compounds must be decontaminated using a wet-wiping method. All disposable PPE and contaminated materials must be collected in sealed, labeled bags and disposed of as hazardous beryllium waste according to institutional and local regulations.

Experimental Protocols

Synthesis of this compound

This compound is reported to be unstable, which presents challenges for its isolation and characterization. The following protocol is based on the reported synthesis method of bubbling carbon dioxide through a solution of beryllium hydroxide.

Materials:

-

Beryllium hydroxide (Be(OH)₂)

-

Deionized water

-

Carbon dioxide (CO₂) gas cylinder with a regulator and a gas dispersion tube

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Inside a chemical fume hood, prepare a saturated aqueous solution of beryllium hydroxide by adding Be(OH)₂ to deionized water in a beaker with continuous stirring.

-

Once the solution is saturated, begin bubbling carbon dioxide gas through the solution using a gas dispersion tube at a slow and steady rate.

-

Continue bubbling CO₂ while stirring the solution. The formation of a white precipitate of this compound should be observed.

-

After a sufficient amount of precipitate has formed, stop the CO₂ flow and stirring.

-

Quickly filter the precipitate using a Büchner funnel. Due to the reported instability of the tetrahydrate, it is crucial to proceed to the Raman analysis immediately after synthesis and filtration. It is advisable to perform the analysis on the moist solid to prevent dehydration.

Raman Spectroscopy Analysis

Instrumentation:

-

Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Microscope objective for sample focusing.

-

Low-power laser setting to avoid sample degradation, especially dehydration.

Procedure:

-

Sample Preparation:

-

Due to the instability of this compound, the sample should be analyzed as soon as it is synthesized.

-

Place a small amount of the freshly prepared, moist this compound on a clean microscope slide.

-

Gently press the sample with a coverslip to create a relatively flat surface for analysis.

-

-

Instrument Setup:

-

Turn on the Raman spectrometer and allow it to stabilize.

-

Select the appropriate laser wavelength and a low laser power to minimize sample heating and potential decomposition.

-

Calibrate the spectrometer using a standard reference material (e.g., silicon).

-

-

Data Acquisition:

-

Place the sample slide on the microscope stage.

-

Focus the laser on the sample surface using the microscope objective.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100 - 4000 cm⁻¹).

-

Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

Collect spectra from multiple points on the sample to ensure homogeneity.

-

Data Presentation

The expected Raman spectrum of this compound will exhibit vibrational modes corresponding to the hydrated beryllium cation ([Be(H₂O)₄]²⁺), the carbonate anion (CO₃²⁻), and water of hydration. The following table summarizes the expected peak assignments based on literature data for hydrated beryllium salts and carbonate minerals.

| Raman Shift (cm⁻¹) | Assignment | Description |

| ~530 | ν(Be-O) symmetric stretch | Vibration of the beryllium-oxygen bond in [Be(H₂O)₄]²⁺ |

| ~715 | ν₄(CO₃²⁻) in-plane bending | Bending mode of the carbonate ion |

| ~1085 | ν₁(CO₃²⁻) symmetric stretch | Symmetric stretching of the C-O bonds in the carbonate ion |

| ~1415, ~1450 | ν₃(CO₃²⁻) asymmetric stretch | Asymmetric stretching of the C-O bonds in the carbonate ion |

| 1600 - 1700 | δ(H₂O) bending | Bending mode of water molecules |

| 3000 - 3600 | ν(O-H) stretching | Stretching vibrations of water molecules |

Diagrams

Caption: Experimental workflow for the synthesis and Raman characterization of this compound.

Discussion

The Raman spectrum of this compound is dominated by the strong symmetric stretching mode of the carbonate anion (ν₁) around 1085 cm⁻¹. The presence of water of hydration is confirmed by the broad O-H stretching band in the 3000-3600 cm⁻¹ region and the H₂O bending mode around 1650 cm⁻¹. The key feature confirming the presence of the hydrated beryllium cation is the ν(Be-O) symmetric stretching mode, which is expected to appear around 530 cm⁻¹. The exact peak positions and their relative intensities can provide insights into the crystal structure and the coordination environment of the beryllium and carbonate ions.

Given the reported instability of this compound, it is plausible that the sample may undergo dehydration during analysis, especially under prolonged laser exposure. This would manifest in the Raman spectrum as a decrease in the intensity of the water-related bands and potential shifts in the carbonate and Be-O vibrational modes. Therefore, it is recommended to use low laser power and acquire spectra from multiple fresh spots on the sample.

Conclusion

Raman spectroscopy is a valuable analytical tool for the characterization of this compound. This application note provides a comprehensive protocol that emphasizes the critical safety precautions required for handling beryllium compounds. By following the detailed experimental procedures for synthesis and Raman analysis, researchers can obtain reliable spectroscopic data to confirm the identity and investigate the vibrational properties of this unstable hydrated beryllium salt. The provided table of expected peak assignments serves as a guide for data interpretation.

Application Notes and Protocols for Safe Handling and Disposal of Beryllium Carbonate Tetrahydrate Waste

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium carbonate tetrahydrate, like all beryllium compounds, is a hazardous material that requires strict handling and disposal procedures to mitigate health risks.[1][2] Exposure to beryllium can lead to serious health effects, including chronic beryllium disease (CBD), lung cancer, and skin and eye irritation.[3][4] These application notes and protocols provide detailed guidance for laboratory personnel on the safe management of this compound waste.

Hazard Identification and Quantitative Data

Beryllium carbonate is classified as a toxic and carcinogenic substance.[4][5] It is crucial to be aware of the established occupational exposure limits to ensure a safe working environment.

| Parameter | Value | Agency/Source |

| OSHA Permissible Exposure Limit (PEL) | 0.2 µg/m³ (8-hour TWA) | OSHA[6][7] |

| OSHA Short-Term Exposure Limit (STEL) | 2.0 µg/m³ (15-minute exposure) | OSHA[6][7] |

| NIOSH Recommended Exposure Limit (REL) | 0.0005 mg/m³ (should not be exceeded at any time) | NIOSH[2] |

| ACGIH Threshold Limit Value (TLV) | 0.00005 mg/m³ (inhalable fraction, 8-hour TWA) | ACGIH[4] |

| UN Number | 1566 | ICSC[4] |

| Decomposition Temperature | > 200°C (produces beryllium oxide) | ICSC[4] |

TWA: Time-Weighted Average

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and consistent use of appropriate PPE are paramount to preventing beryllium exposure.

Engineering Controls

-

All work with this compound should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

-

Use local exhaust ventilation at the source of any potential dust generation.[2]

-

Enclosed operations are recommended to contain beryllium-containing materials.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol must be followed:

-

Respiratory Protection: A NIOSH-approved respirator is required. For weighing and handling of powders, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended.[1]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times.[1]

-

Body Protection: A disposable lab coat or coveralls should be worn to prevent contamination of personal clothing.[1] Contaminated work clothes must not be taken home.[2][4]

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][8]

Experimental Protocols

Protocol for Handling this compound Waste

-

Designated Waste Containers: Use dedicated, clearly labeled, and sealed containers for all this compound waste.[5][9] The containers should be made of a chemically resistant material.

-

Labeling: All waste containers must be labeled with "Hazardous Waste—Contains Beryllium" and the appropriate hazard symbols (e.g., toxic, carcinogen).[1]

-

Waste Segregation: Segregate beryllium waste from other laboratory waste streams.

-

Minimizing Dust: When transferring solid waste, do so carefully to avoid generating dust. If possible, moisten the material to prevent it from becoming airborne.[4][10]

-

Container Sealing: Securely seal the waste container immediately after adding waste.

-

Storage: Store sealed waste containers in a designated, secure area with limited access.[5] The storage area should not have a drain or sewer access.[4]

Protocol for Decontamination of Work Surfaces

-

Preparation: Cordon off the contaminated area. Ensure all personnel involved in the cleanup are wearing the appropriate PPE as described in section 3.2.

-

Initial Cleanup: Use a HEPA-filtered vacuum cleaner to remove any visible beryllium carbonate powder.[3][5] Never use dry sweeping or compressed air for cleaning. [5][6]

-

Wet Decontamination:

-

Prepare a cleaning solution (e.g., a laboratory detergent in water).[3][11]

-

Use disposable wipes or cloths saturated with the cleaning solution to wipe down all contaminated surfaces.

-

Wipe in one direction to avoid re-contaminating the area.

-

For heavily contaminated areas, multiple cleaning cycles may be necessary.[3]

-

-

Disposal of Cleaning Materials: All used wipes, cloths, and other disposable materials from the cleanup must be disposed of as beryllium-contaminated waste.[3]

-

Final Rinse: Wipe the cleaned surfaces with a cloth dampened with deionized water.

-

Drying: Allow the surfaces to air dry completely.

Protocol for Spill Response

-

Evacuation: Immediately evacuate all non-essential personnel from the spill area.[2]

-

Ventilation: Ensure the area is well-ventilated, preferably with an exhaust system that does not recirculate air to other parts of the building.

-

Containment: If the spill is liquid, use an absorbent material to contain it. For powdered spills, carefully cover with a damp cloth to prevent dust from becoming airborne.

-

Cleanup:

-

Personnel involved in the cleanup must wear the appropriate PPE, including respiratory protection.

-

For small spills, moisten the material with water to prevent dusting and carefully collect it using a scoop or spatula.[4][8]

-

Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[2][4]

-

-

Decontamination: Decontaminate the spill area following the protocol in section 4.2.

-

Reporting: Report the spill to the appropriate safety officer or department.

Waste Disposal Procedures

The disposal of beryllium-containing waste is strictly regulated.

-

Licensed Disposal Facility: All beryllium waste must be disposed of through a licensed hazardous waste facility.[1]

-

Packaging: Waste must be in sealed, impermeable bags or containers to prevent the release of beryllium dust during transport.[9][12] Double-bagging is often recommended.[10]

-

Manifesting: A hazardous waste manifest must be completed to document the handling and disposal of the waste, in compliance with local and federal regulations.[1]

-

Regulatory Compliance: Adhere to all applicable Resource Conservation and Recovery Act (RCRA) regulations, land disposal restrictions, and local environmental laws.[1]

Workflow and Pathway Diagrams

Caption: Workflow for this compound Waste Disposal.

Caption: this compound Spill Response Protocol.

References

- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 2. nj.gov [nj.gov]

- 3. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 4. ICSC 1353 - BERYLLIUM CARBONATE [chemicalsafety.ilo.org]

- 5. Beryllium (HSG 44, 1990) [inchem.org]

- 6. osha.gov [osha.gov]

- 7. Occupational Exposure to Beryllium | Occupational Safety and Health Administration [osha.gov]

- 8. echemi.com [echemi.com]

- 9. 10 CFR § 850.32 - Waste disposal. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 10. berilliosicurezza.it [berilliosicurezza.it]

- 11. worksafebc.com [worksafebc.com]

- 12. govinfo.gov [govinfo.gov]

Troubleshooting & Optimization

Identifying and removing impurities from synthesized beryllium carbonate tetrahydrate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of beryllium carbonate tetrahydrate (BeCO₃·4H₂O). Due to the compound's inherent instability, this guide focuses on identifying and mitigating common impurities, particularly the formation of basic beryllium carbonate.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized product not pure this compound?

The synthesis of pure this compound is exceptionally challenging due to the high polarizing power of the small beryllium ion (Be²⁺). This often leads to the co-precipitation of beryllium hydroxide or the formation of more stable basic beryllium carbonate (Be₂(OH)₂CO₃)[1][2][3]. The tetrahydrate itself is reported to be unstable[1][2][3].

Q2: What are the most common impurities in this compound synthesis?

The most likely impurities are:

-

Basic beryllium carbonate (Be₂(OH)₂CO₃): Often forms when precipitating beryllium carbonate from aqueous solutions[1][2][4].

-

Beryllium hydroxide (Be(OH)₂): Can precipitate alongside the carbonate, especially if the pH is not carefully controlled[1].

-

Unreacted starting materials: Depending on the synthesis route.

-

Metallic impurities: Such as iron (Fe) and aluminum (Al), particularly if the beryllium source is derived from ore processing without sufficient purification[5][6].

Q3: How can I confirm the presence of these impurities?

A combination of analytical techniques is recommended:

-

Thermogravimetric Analysis (TGA): Can differentiate between beryllium carbonate, its basic form, and the hydroxide based on their different decomposition temperatures and mass loss profiles.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the presence of hydroxide (-OH) groups and distinct carbonate environments.

-

X-ray Diffraction (XRD): Can distinguish between the crystalline structures of the different beryllium compounds.

-

Inductively Coupled Plasma (ICP) Spectroscopy: To quantify metallic impurities like Fe and Al.

Q4: Is there a reliable method to synthesize pure this compound?

The literature suggests that the synthesis of pure this compound from aqueous solutions is difficult and often yields unstable products[1][2][3]. One reported method involves bubbling carbon dioxide through a solution of beryllium hydroxide, but the resulting tetrahydrate is noted to be unstable[1][2]. Most conventional methods, such as reacting a beryllium salt with a soluble carbonate, tend to produce basic beryllium carbonate[1][4].

Q5: What are the safety precautions when handling beryllium compounds?

Beryllium compounds are toxic and carcinogenic[2][7]. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection to avoid inhalation of any dust[7].

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low yield of precipitate | Incomplete reaction; pH of the solution is not optimal. | Ensure stoichiometric amounts of reactants. Carefully control the pH of the reaction mixture; for precipitation of beryllium compounds, the pH is a critical factor[5]. |

| Product is gelatinous and difficult to filter | Formation of beryllium hydroxide. | Lower the pH of the solution slightly before precipitation. Maintain a lower reaction temperature. |

| Analytical data (TGA/FTIR) suggests the presence of beryllium hydroxide | The pH of the reaction was too high, favoring the precipitation of Be(OH)₂. | Use a buffered system or perform a slow, dropwise addition of the precipitating agent while monitoring the pH. |

| Analytical data suggests the formation of basic beryllium carbonate | This is the thermodynamically favored product in many aqueous synthesis routes[1][2]. | Attempt synthesis at lower temperatures. Strictly control the concentration of reactants. Note that completely avoiding the basic form is very difficult. |

| Presence of metallic impurities (e.g., Fe, Al) | Contaminated beryllium starting material. | Use high-purity beryllium salts. If starting from a less pure source, consider a preliminary purification step such as controlled pH precipitation to remove interfering metals[5]. |

Experimental Protocols

Protocol 1: Synthesis of Beryllium Carbonate (likely resulting in the basic form)

This protocol is based on the common method of precipitating beryllium from a salt solution and is likely to yield basic beryllium carbonate.

-

Preparation of Beryllium Sulfate Solution: Dissolve a known quantity of high-purity beryllium sulfate (BeSO₄·4H₂O) in deionized water to create a stock solution.

-

Preparation of Precipitating Agent: Prepare a solution of ammonium carbonate ((NH₄)₂CO₃) in deionized water. An excess of ammonium carbonate is often used[3].

-

Precipitation: While vigorously stirring the beryllium sulfate solution, slowly add the ammonium carbonate solution. Monitor the pH and maintain it within a range of 7.6 to 9.3 to favor beryllium carbonate precipitation while minimizing the co-precipitation of some metal hydroxides[5].

-

Digestion: Gently heat the resulting slurry to between 50°C and 75°C for a defined period (e.g., 30-60 minutes) to encourage particle growth and improve filterability[5].

-

Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake several times with deionized water to remove soluble impurities, followed by a final wash with a water-miscible organic solvent (e.g., acetone) to aid in drying.

-

Drying: Dry the product at a low temperature (e.g., 50-60°C) under vacuum to prevent decomposition. Note that beryllium carbonate can start to decompose at relatively low temperatures[8].

Protocol 2: Identification of Impurities by TGA

-

Sample Preparation: Place a small, accurately weighed amount of the dried, synthesized product into a TGA crucible.

-

TGA Program: Heat the sample from room temperature to approximately 300°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the resulting thermogram for mass loss events.

-

Loss of water of hydration from BeCO₃·4H₂O would be expected at lower temperatures.

-

Decomposition of Be(OH)₂ to BeO and H₂O.

-

Decomposition of BeCO₃ to BeO and CO₂. The decomposition of beryllium carbonate is reported to begin at temperatures as low as 54°C[8].

-

Decomposition of basic beryllium carbonate will show a multi-step profile corresponding to the loss of both water and carbon dioxide.

-

Visualizations

Caption: Workflow for synthesis and impurity analysis of beryllium carbonate.

Caption: Logic for identifying common impurities in synthesized beryllium carbonate.

References

- 1. Beryllium carbonate - Wikipedia [en.wikipedia.org]

- 2. alchetron.com [alchetron.com]

- 3. Beryllium carbonate | CBeO3 | CID 61577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Beryllium_carbonate [chemeurope.com]

- 5. US3259456A - Process for producing basic beryllium material of high purity - Google Patents [patents.google.com]

- 6. Beryllium and Beryllium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ICSC 1353 - BERYLLIUM CARBONATE [chemicalsafety.ilo.org]

- 8. Beryllium carbonate: a model compound for highest capacity carbon sequestration chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Addressing instability issues of beryllium carbonate tetrahydrate in aqueous solutions

Technical Support Center: Beryllium Carbonate Tetrahydrate

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on its inherent instability in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound solution cloudy or forming a white precipitate immediately after preparation?

A: The cloudiness or precipitate is most likely beryllium hydroxide (Be(OH)₂). Beryllium carbonate is highly unstable in water and prone to hydrolysis. The beryllium ion (Be²⁺) strongly hydrolyzes water, especially at a pH greater than or equal to 4.2, leading to the formation of beryllium hydroxide, which is one of the least soluble beryllium compounds.[1][2] This hydrolysis can also result in colloidal suspensions that are difficult to detect visually at first.[1]

Q2: I've observed that my clear beryllium solution becomes cloudy over time. What is happening?

A: This is a common issue related to delayed precipitation and aging of beryllium hydroxide. Initially, a freshly prepared acidic solution might be clear. However, if the pH is not sufficiently low, hydrolysis will proceed slowly. The initially formed amorphous beryllium hydroxide can age and convert to more stable, crystalline forms (α-form and β-form) that are less soluble, causing the solution to become cloudy over time.[1]

Q3: How can I prepare a stable aqueous solution containing beryllium?

A: Preparing a stable solution directly from this compound is exceptionally challenging due to its instability.[3][4][5][6] A more reliable method is to use a different starting material, such as beryllium oxide (BeO) or a beryllium salt like beryllium sulfate, and dissolve it in an acidified solution. To maintain stability and prevent hydrolysis, the pH of the final solution must be kept low, preferably below 2.[1] Always add beryllium salts or standards to pre-acidified water, never to neutral water.[1]

Q4: My solid this compound seems to be degrading. How should it be stored properly?

A: Both the anhydrous and tetrahydrate forms of beryllium carbonate are unstable and readily decompose to beryllium oxide (BeO) and carbon dioxide (CO₂).[3][4][5][7][8] To mitigate this, beryllium carbonate should be stored in a tightly sealed container under an atmosphere of carbon dioxide.[3][4][5][9] According to Le Chatelier's principle, the excess CO₂ in the storage atmosphere shifts the decomposition equilibrium back towards the stable carbonate form.[9]

Q5: What is "basic beryllium carbonate" and how does it differ from the tetrahydrate?

A: Basic beryllium carbonate is a mixed salt with the formula Be₂CO₃(OH)₂.[4][5] It contains both carbonate and hydroxide ions. This form is more stable under normal conditions than the anhydrous or tetrahydrate forms and is often the product obtained when attempting to precipitate beryllium carbonate from aqueous solutions, for instance, by reacting beryllium sulfate with ammonium carbonate.[4][5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for beryllium carbonate and its related compounds.

| Property | Value | Notes |

| This compound (BeCO₃·4H₂O) | ||

| Molar Mass | 141.08 g/mol | [10] |

| Solubility in Water | 0.36 g/100 mL (at 0°C) | [10] |

| Decomposition Temperature | 100°C | [10] |

| Beryllium Carbonate (Anhydrous, BeCO₃) | ||

| Molar Mass | 69.021 g/mol | [11][12] |

| Melting Point | 54°C | [12] |

| Boiling Point | Decomposes at 100°C | [12] |

| Aqueous Beryllium Chemistry | ||

| pH for Onset of Hydrolysis | ≥ 4.2 | Beryllium has a strong tendency to hydrolyze above this pH.[1] |

Experimental Protocols

Protocol 1: Preparation of a Standardized Beryllium Aqueous Solution

This protocol focuses on creating a stable beryllium stock solution by avoiding the direct use of unstable beryllium carbonate.

Materials:

-

Beryllium oxide (BeO) or Beryllium Sulfate (BeSO₄)

-

Concentrated Nitric Acid (HNO₃) or Sulfuric Acid (H₂SO₄)

-

18 MΩ deionized water

-

Volumetric flasks

-

Appropriate personal protective equipment (PPE) for handling toxic beryllium compounds.

Methodology:

-

Pre-acidification of Water: Prepare the diluent by adding the required volume of concentrated acid to deionized water to achieve a final pH of < 2. For example, add a few milliliters of concentrated nitric acid to 500 mL of deionized water.

-

Dissolution:

-

From BeO: Weigh a precise amount of BeO powder. BeO is insoluble in dilute acids but can be dissolved by boiling with concentrated nitric acid, hydrofluoric acid, or sulfuric acid.[1] Perform this step in a fume hood with appropriate heating.

-

From BeSO₄: Weigh a precise amount of beryllium sulfate and add it slowly to the pre-acidified water while stirring until fully dissolved.

-

-

Dilution: Once the beryllium compound is fully dissolved and the solution has cooled to room temperature, quantitatively transfer it to a volumetric flask.

-

Final Volume: Bring the solution to the final desired volume using the pre-acidified water.

-

Storage: Store the final solution in a tightly sealed polypropylene or borosilicate glass container. The solution should remain stable for extended periods if the pH is maintained below 2.[1]

Protocol 2: Illustrative Synthesis of Unstable this compound